molecular formula C10H8F4O2 B13063060 Methyl 3-fluoro-5-trifluoromethyl-phenylacetate

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate

Cat. No.: B13063060
M. Wt: 236.16 g/mol
InChI Key: HNRXDFYESBNTET-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Heck and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce alcohols or carboxylic acids.

Scientific Research Applications

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-trifluoromethyl-phenylacetate involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-trifluoromethyl-phenylacetate
  • Methyl 3-fluoro-phenylacetate
  • Methyl 5-trifluoromethyl-phenylacetate

Uniqueness

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is unique due to the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. The dual substitution can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

methyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8F4O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3

InChI Key

HNRXDFYESBNTET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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